molecular formula C19H11Cl3O2 B2395356 (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 338777-15-4

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B2395356
CAS No.: 338777-15-4
M. Wt: 377.65
InChI Key: RPBMQQPBXRXGPF-RMKNXTFCSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound is systematically named (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one according to IUPAC rules. Key nomenclatural elements include:

  • Core chalcone structure : A propenone backbone (C=O-CH=CH-) connecting two aromatic systems.
  • Substituent prioritization : The 4-chlorophenyl group at position 1 and the 5-(2,4-dichlorophenyl)furan-2-yl moiety at position 3.
  • E-configuration : The trans arrangement of substituents around the central C=C bond, denoted by the "(2E)" prefix.

The trans isomer is thermodynamically favored due to reduced steric hindrance and conjugation stabilization. No cis (Z) isomer has been reported for this compound, consistent with the dominance of the E-form in chalcones.

Molecular Formula Analysis: C₁₉H₁₁Cl₃O₂ Composition

The molecular formula C₁₉H₁₁Cl₃O₂ reflects the compound’s atomic composition:

Element Count Contribution to Formula
Carbon (C) 19 19 carbons in aromatic rings and chalcone backbone
Hydrogen (H) 11 Hydrogens on aromatic rings and propenone chain
Chlorine (Cl) 3 One Cl on 4-chlorophenyl, two Cls on 2,4-dichlorophenyl
Oxygen (O) 2 Carbonyl group (C=O) and furan oxygen

Molecular Weight : 377.65 g/mol (calculated from atomic masses). The chlorine substituents and oxygen-containing functional groups significantly influence physicochemical properties like lipophilicity (XLogP3-AA = 6.3).

Structural Motif Classification: Chalcone-Furan Hybrid Systems

This compound belongs to the chalcone-furan hybrid class, characterized by:

  • Chalcone Core : A α,β-unsaturated ketone (C=O-CH=CH-) flanked by two aromatic systems.
  • Furan Substitution : A 5-(2,4-dichlorophenyl)-2-furyl group at position 3, introducing electron-withdrawing chlorine atoms and a heterocyclic oxygen.

Key Structural Features :

  • Aromatic Rings :
    • 4-Chlorophenyl (A-ring) : Electron-withdrawing chlorine at the para position.
    • 2,4-Dichlorophenyl (B-ring) : Two chlorines at meta and para positions relative to the furan attachment.
  • Furan Oxygen : Participates in conjugation with the propenone system, enhancing electron delocalization.

Classification :

Motif Description
Chalcone α,β-unsaturated ketone with two aromatic substituents
Furan Five-membered heterocycle with oxygen at position 2
Halogenation Chlorine atoms at strategic positions on phenyl rings

This hybrid structure combines the reactivity of chalcones (e.g., Michael addition sites) with the electronic effects of chlorinated aromatic systems and furan’s π-electron density.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBMQQPBXRXGPF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Overview

The compound (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic molecule notable for its unique structural characteristics, which include a prop-2-en-1-one backbone, two chlorophenyl groups, and a furan moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Biological Activities

Research indicates that This compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Studies suggest that it may possess anticancer activity, making it a candidate for further investigation in cancer therapeutics.
  • Antioxidant Activity : The structural characteristics allow it to act as an antioxidant, which is beneficial in preventing oxidative stress-related diseases.

Computational Studies

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activities of this compound based on its structural features. These computational methods help in understanding how modifications to the structure can influence efficacy and safety profiles.

Case Study 1: Antimicrobial Efficacy

A study published in "Buletinul Institutului Politehnic din Iaşi" explored the synthesis of this compound and evaluated its antimicrobial properties against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.

Case Study 2: Anticancer Activity

In another research article, the compound was tested for its cytotoxic effects on cancer cell lines. The findings demonstrated that it induced apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

Key analogs and their structural differences are summarized in Table 1 :

Compound Name R1 (Ketone-Side) R2 (Furan-Side) Biological Activity (MIC, µg/mL) Reference
Target Compound 4-Chlorophenyl 2,4-Dichlorophenyl Not reported
(2E)-1-(4-Fluorophenyl)-3-[5-(4-ClPh)Furan]Prop-2-en-1-one 4-Fluorophenyl 4-Chlorophenyl Antifungal (MIC = 0.07)*
FATFIR 3,4,5-Trimethoxyphenyl 2,4-Dichlorophenyl Antifungal (Data not specified)
VIDDIW 3,4-Dimethoxyphenyl 2,4-Dichlorophenyl Antifungal (Data not specified)
Compound 7 (Pyrrole-based chalcone) 1-Methylpyrrole 4-Chlorophenyl Antifungal vs. C. krusei (High)
(2E)-1-(2,4-Dichlorophenyl)-3-(Furan-2-yl)Prop-2-en-1-one 2,4-Dichlorophenyl Furan (Unsubstituted) Stabilized crystal structure

*MIC values from structurally related compounds in .

Key Observations :

  • Methoxy vs. chloro substituents : Methoxy groups (e.g., in FATFIR, VIDDIW) donate electrons, increasing solubility but reducing electrophilicity compared to chloro-substituted analogs .

Dihedral Angles and Molecular Planarity

The dihedral angle between aromatic rings influences conjugation and intermolecular interactions:

  • Target compound : Likely exhibits a dihedral angle similar to fluorophenyl chalcones (7.14°–56.26°), as seen in (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives .
  • Stabilization mechanisms : Hydrogen bonding in (2E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one stabilizes its crystal structure, a feature that may extend to the target compound .

Antifungal Efficacy

  • Pyrrole-based chalcones : Compound 7 (1-(1-methylpyrrole)-3-(4-ClPh-furan)prop-2-en-1-one) showed superior activity against C. krusei (MIC < 0.07 µg/mL) compared to ketoconazole .
  • p-Aminochalcones: (2E)-1-(4’-aminophenyl)-3-(4-ClPh)prop-2-en-1-one (MIC = 0.07 µg/mL against T. rubrum) highlights the role of electron-donating groups (e.g., -NH2) in enhancing activity .

Mechanistic Implications :

  • Chlorine atoms increase lipophilicity, promoting fungal membrane disruption.
  • The furan ring’s conjugation with dichlorophenyl may enhance π-π stacking with microbial enzyme targets .

Cytotoxicity and Selectivity

  • Pyrrole-based analogs: Compound 3 (1-(1-methylpyrrole)-3-(2-NO2Ph-furan)prop-2-en-1-one) demonstrated selective cytotoxicity against HepG2 cells, suggesting substituent-dependent selectivity .
  • Nitro groups: (2E)-1-(4-ClPh)-3-[5-(2-NO2Ph)furan]prop-2-en-1-one () may exhibit genotoxicity, though nitro-substituted chalcones are often non-genotoxic in Ames assays .

Biological Activity

The compound (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes a prop-2-en-1-one backbone, two chlorophenyl groups, and a furan moiety. Its molecular formula is C19_{19}H14_{14}Cl2_{2}O, indicating the presence of two chlorine atoms substituted on the phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, notably the Claisen-Schmidt condensation and aldol condensation. These reactions involve the condensation of a ketone or aldehyde with an aromatic aldehyde or ketone, leading to the formation of the characteristic carbon-carbon double bond conjugated with a carbonyl group.

Biological Activity Overview

The biological activity of This compound has been explored through various studies. Predicted activities include:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Computational studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Comparative Biological Activities

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-ChloroacetophenoneContains a chlorinated phenyl groupAntimicrobial
5-FluorouracilContains a furan ringAnticancer
Chalcone derivativesSimilar enone structureAntioxidant and anticancer

The unique combination of chlorinated phenyl groups and the furan moiety in This compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Studies : Research indicates that derivatives of this compound demonstrate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other strains .
  • Inhibition of Enzymes : In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against urease, with IC50_{50} values significantly lower than standard reference compounds .
  • Computational Docking Studies : Molecular docking simulations have revealed potential binding interactions with cancer-related targets, suggesting its role as an anticancer agent through multiple mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates by stabilizing intermediates.
  • Catalysts : NaOH or KOH in ethanol under reflux improves enolate formation .
  • Temperature control : Reactions at 60–80°C minimize side products like cis-isomers or over-oxidized derivatives .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively isolates the E-isomer .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves the E-configuration of the α,β-unsaturated ketone and dihedral angles between aromatic rings (e.g., 4-chlorophenyl vs. furan planes) .
  • Spectroscopy :
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.
  • ¹H NMR : Trans coupling constants (J = 15–16 Hz) for vinyl protons confirm the E-geometry .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic insights : Docking studies against targets like dihydrofolate reductase (DHFR) or tubulin, guided by structural analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311G(d,p) basis sets to compute:
  • HOMO-LUMO gaps (predicting charge transfer interactions).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular dynamics : Simulate solvent effects on conformational stability (e.g., torsional angles in the propenone chain) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Control variables like cell line passage number, culture media, and compound solubility (use DMSO with <0.1% v/v to avoid cytotoxicity).
  • Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
  • Comparative SAR : Tabulate substituent effects (example below):
Substituent PositionBiological Activity (MIC, μM)Key Interaction
4-Cl (Phenyl A)12.5 (S. aureus)Hydrophobic pocket binding
2,4-Cl₂ (Furan)6.2 (E. coli)Enhanced π-π stacking
Methoxy (Analog)>50 (Inactive)Reduced H-bonding
Data synthesized from

Q. How is the compound’s nonlinear optical (NLO) potential evaluated for material science applications?

  • Methodological Answer :

  • Hyper-Rayleigh scattering : Measure first hyperpolarizability (β) to assess NLO efficiency .
  • Crystal packing analysis : Non-centrosymmetric space groups (e.g., P2₁/c) correlate with strong SHG (second-harmonic generation) signals .
  • TD-DFT : Predict charge-transfer transitions influencing NLO properties .

Experimental Design Considerations

Q. What crystallographic techniques validate intermolecular interactions influencing stability?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify H-bonding (e.g., C–H···O) and halogen interactions (Cl···Cl) in the crystal lattice .
  • Thermal analysis (TGA/DSC) : Correlate melting points/decomposition temperatures with packing efficiency .

Q. How can regioselective modifications enhance bioactivity while retaining the core scaffold?

  • Methodological Answer :

  • Microwave-assisted synthesis : Rapidly generate derivatives (e.g., nitro, amino, or sulfonyl groups at the furan 5-position) .
  • Click chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility and target binding .

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